![molecular formula C19H17ClN2O3 B2516383 [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 303149-62-4](/img/structure/B2516383.png)
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds to “[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate” involves the reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes. This process is facilitated by the presence of a palladium catalyst, specifically dichlorobis(triphenylphosphine)palladium, and copper(I) iodide, along with triethylamine in N, N-dimethylformamide at room temperature. The reaction yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, which are structurally related to the compound . The synthesis is efficient and produces reasonable yields, indicating a potentially scalable method for producing similar compounds .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of “[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate”, they do discuss the structure of closely related compounds. The (Z)-configuration mentioned in the synthesis of the acetic acid derivatives suggests that the double bonds are in a cis-configuration, which could imply similar geometric considerations for the compound of interest. The presence of an indole structure, as implied by the name, suggests a bicyclic molecule consisting of a benzene ring fused to a pyrrole ring, which is a common structure in many biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compounds provide insight into the reactivity of the functional groups present in “[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate”. The use of iodophenyl derivatives and terminal alkynes suggests that halogenated aromatic compounds and alkynes could be key reactants or intermediates in the synthesis of similar molecules. The reaction conditions also imply that the compound may be synthesized under mild conditions, which is beneficial for preserving sensitive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate” are not directly discussed in the provided papers. However, based on the synthesis and structure of related compounds, it can be inferred that the compound may exhibit properties typical of aromatic compounds with additional functional groups. These may include moderate to high stability, potential for intermolecular interactions due to the presence of heteroatoms, and the possibility of exhibiting tautomerism due to the keto-enol content within the indole structure .
Scientific Research Applications
Glutamate Receptor Research
One area of interest for compounds with similar structures or functional groups is their potential application in researching glutamate receptors, specifically NMDA receptors. Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and NMDA receptors play a crucial role in excitatory neurotransmission and synaptic plasticity. Compounds that can modulate NMDA receptor activity have implications in understanding and treating various neurological and psychiatric conditions. Research on NMDA receptors, including their biosynthetic pathways, transport mechanisms, and role at the plasma membrane, could benefit from compounds that can act as modulators or probes for these receptors (Horak et al., 2014).
Antioxidant and Neuroprotective Research
Another potential application is in the exploration of antioxidant and neuroprotective roles. Certain phenolic compounds, like Chlorogenic Acid (CGA), have been shown to possess a wide range of therapeutic roles including antioxidant activity, neuroprotection, and modulation of lipid and glucose metabolism. Compounds structurally related to or functioning similarly to CGA could contribute valuable insights into the development of treatments for metabolic disorders, cardiovascular disease, and neurodegenerative conditions (Naveed et al., 2018).
Chemosensor Development
Research into chemosensors for detecting metal ions, anions, and neutral molecules has utilized compounds with specific structural features for high selectivity and sensitivity. A compound like [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate, with its distinct structural framework, might find applications in developing fluorescent chemosensors. These sensors can be used for environmental monitoring, food safety, and clinical diagnostics, showcasing the compound's versatility in analytical chemistry applications (Roy, 2021).
properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-6-8-14(9-7-13)12-22-16-5-3-2-4-15(16)18(19(22)24)21-25-17(23)10-11-20/h2-9H,10-12H2,1H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHABZYOKVRON-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)
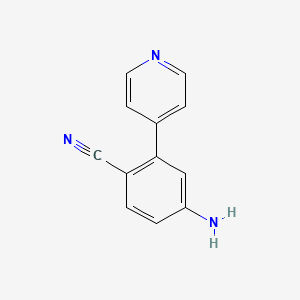
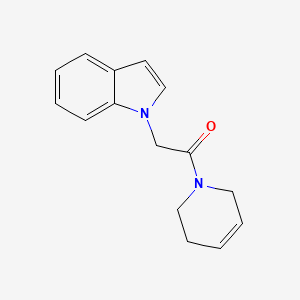
![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)
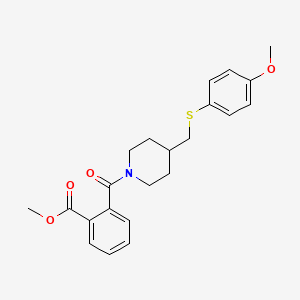
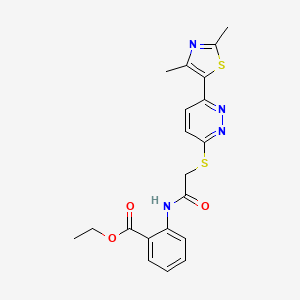
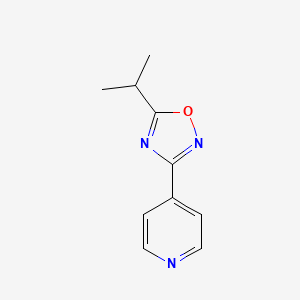

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

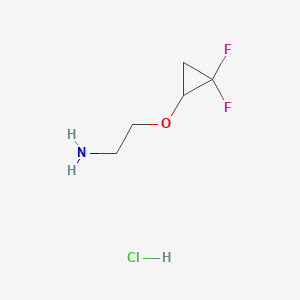
![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)